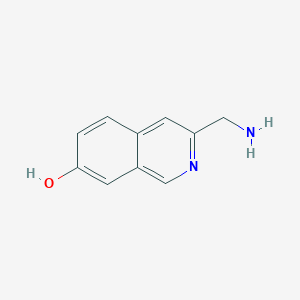

3-(Aminomethyl)isoquinolin-7-ol

Description

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(aminomethyl)isoquinolin-7-ol |

InChI |

InChI=1S/C10H10N2O/c11-5-9-3-7-1-2-10(13)4-8(7)6-12-9/h1-4,6,13H,5,11H2 |

InChI Key |

VBOPQOYCWWRHFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)CN)O |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of Isoquinoline to 7-Hydroxyisoquinoline

A critical precursor step is the preparation of isoquinolin-7-ol (7-hydroxyisoquinoline), which can be achieved by demethylation of 7-methoxyisoquinoline. Two main methods are reported:

These methods provide the hydroxylated isoquinoline core essential for subsequent functionalization.

Introduction of Aminomethyl Group at 3-Position

The aminomethyl group can be introduced via various synthetic routes, including:

- Reductive amination of 3-formylisoquinolin-7-ol derivatives.

- Nucleophilic substitution on 3-halogenated isoquinolin-7-ol.

- Mannich-type reactions involving formaldehyde and amines on isoquinolin-7-ol.

A representative method from patent literature involves:

This method highlights mild conditions and efficient purification to afford the target compound.

Purification Techniques

- Column chromatography on silica gel with hexane-ethyl acetate mixtures is commonly used.

- Drying agents such as anhydrous magnesium sulfate are employed to remove residual water.

- Concentration under reduced pressure ensures removal of solvents without decomposition.

Research Findings and Analytical Data

Spectroscopic Characterization

- [^1H NMR](pplx://action/followup) spectra confirm the presence of aminomethyl protons and the hydroxyl group.

- Typical chemical shifts for the aminomethyl group appear as broad singlets or multiplets around 3.0–4.2 ppm.

- Hydroxyl proton signals appear as broad singlets near 5.0 ppm.

- Aromatic protons of the isoquinoline ring resonate between 7.3–9.7 ppm, consistent with substitution patterns.

Yields and Reaction Efficiency

Summary Table of Preparation Methods

| Preparation Stage | Method | Reagents/Conditions | Yield | Key Notes |

|---|---|---|---|---|

| Hydroxylation (demethylation) | Boron tribromide demethylation | 7-Methoxyisoquinoline, BBr₃, -75°C, CH₂Cl₂, 18 h | 81% | Low temperature, careful quenching |

| Hydroxylation (alternative) | Pyridine hydrochloride heating | 7-Methoxyisoquinoline, pyridine hydrochloride, 180°C, 6 h | Moderate | High temperature, solvent extraction |

| Aminomethylation | Reaction with aminomethylating agent | Formaldehyde + ammonia or amine, 40°C, aqueous-organic | 73% | Mild conditions, column chromatography purification |

Additional Notes

- The preparation of 3-(Aminomethyl)isoquinolin-7-ol requires careful control of reaction temperature and pH to avoid side reactions.

- The choice of demethylation method depends on scale and available equipment; BBr₃ is preferred for laboratory synthesis.

- Aminomethylation under mild aqueous conditions is advantageous for functional group tolerance and product stability.

- Analytical data such as ^1H NMR is essential to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)isoquinolin-7-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted isoquinolines, quinolines, and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Aminomethyl)isoquinolin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)isoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, isoquinoline derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Aminomethyl)isoquinolin-7-ol with structurally or functionally related isoquinoline derivatives, focusing on substituents, properties, and applications:

Key Comparative Findings:

Functional Group Impact: Aminomethyl (-CH2NH2): Enhances polarity and reactivity compared to methyl (-CH3) or chloro (-Cl) substituents, making it more suitable for aqueous-phase reactions or targeting polar biological receptors . Hydroxyl (-OH): Provides strong hydrogen-bonding capacity, contrasting with methoxy (-OCH3) derivatives, which exhibit higher lipophilicity and reduced metabolic clearance .

Pharmacological Relevance: Nitroquinolines (e.g., NQ1–NQ6) demonstrate anticancer activity via nitro group-mediated DNA intercalation, whereas this compound may target opioid receptors due to its aminomethyl group’s ability to mimic endogenous ligands . Dihydroisoquinolines with partial saturation (e.g., 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol) show enhanced blood-brain barrier penetration compared to fully aromatic analogs .

Synthetic Utility: 3-Methyl-7-hydroxyisoquinoline is synthesized via Friedel-Crafts alkylation, while nitroquinolines require CeCl3-catalyzed amination . The aminomethyl group in this compound may enable reductive amination or Mannich-type reactions for further derivatization .

Nitroquinolines require caution due to mutagenic nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.